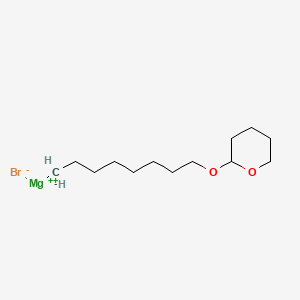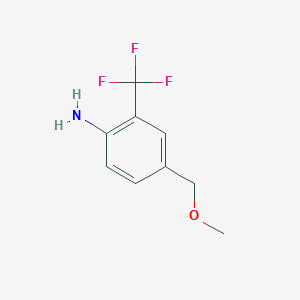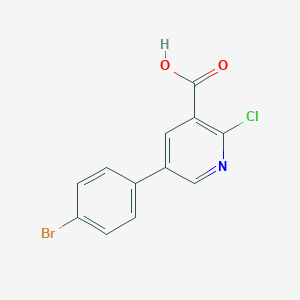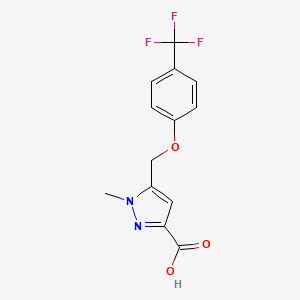![molecular formula C28H36AuF6N2O4PS2 B6316015 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) CAS No. 1188507-66-5](/img/structure/B6316015.png)
[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its ability to facilitate processes that are otherwise challenging. The compound is recognized for its stability and effectiveness in catalysis, making it a valuable asset in both academic research and industrial applications .
Vorbereitungsmethoden
The synthesis of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) typically involves the reaction of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl] with a gold(I) precursor in the presence of bis(trifluoromethyl)sulfonylimide. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene . Industrial production methods may involve scaling up this reaction while ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where ligands attached to the gold center are replaced by other ligands.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) has a wide range of scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes, including enzyme mimetics and bioorthogonal chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for treating diseases such as cancer.
Wirkmechanismus
The mechanism by which [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) exerts its effects involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include the formation of gold-substrate complexes that undergo subsequent chemical changes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) include other gold-based catalysts such as:
Bis(trifluoromethanesulfonyl)imidategold(I): Known for its use in similar catalytic applications.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I): Another gold-based catalyst with comparable properties.
The uniqueness of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) lies in its specific ligand structure, which provides distinct steric and electronic properties that enhance its catalytic efficiency and selectivity .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMUXLGTNIZZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36AuF6N2O4PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)



![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)




